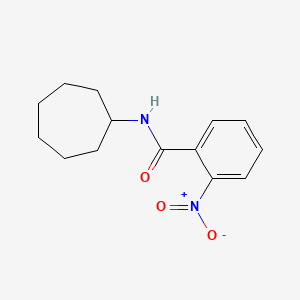![molecular formula C12H11N5O B5648373 3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5648373.png)
3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of molecules featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, a structural motif known for its diverse biological activities. The compound's complexity and potential utility have spurred research into its synthesis, characterization, and properties.
Synthesis Analysis
The synthesis of derivatives similar to the molecule involves condensation reactions, utilizing precursors like 3-amino-1,2,4-triazole combined with various carbonyl compounds under specific conditions to yield triazolo[1,5-a]pyrimidine derivatives (Desenko et al., 1993). Advanced techniques, including the use of supercritical carbon dioxide, have been explored for the synthesis of related compounds, offering eco-friendly and efficient alternatives (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class has been thoroughly investigated through techniques such as X-ray single crystal diffraction (XRD) and spectroscopic methods. These studies reveal detailed geometrical parameters and the electronic nature of the compounds, facilitating understanding of their chemical behavior and interaction potential (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving triazolo[1,5-a]pyrimidine derivatives are diverse, ranging from condensation to nucleophilic substitution, and contribute to the versatile chemistry of these compounds. These reactions enable the functionalization and derivatization of the core structure, thereby modulating its physical, chemical, and biological properties (Riad & Abdelhamid, 1989).
Propiedades
IUPAC Name |
3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-5-11(17-12(15-8)13-7-14-17)16-9-3-2-4-10(18)6-9/h2-7,16,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMDEMTVLWYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)

![1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5648307.png)
![4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-(methoxymethyl)-2-furamide](/img/structure/B5648332.png)
![(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5648335.png)
![6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5648342.png)
![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)


